(2S)-2-(金刚烷-1-基)-2-((叔丁氧羰基)氨基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

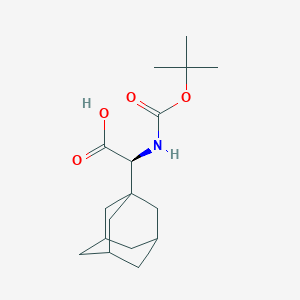

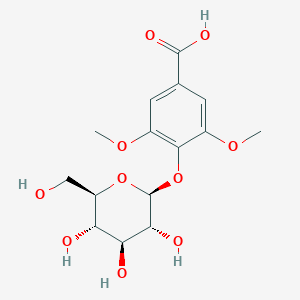

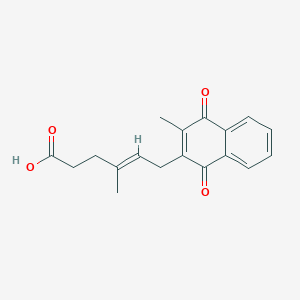

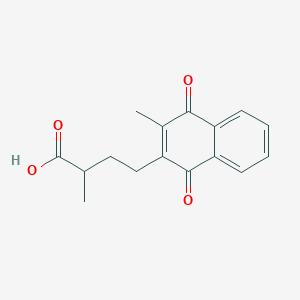

“(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid” is a chemical compound with the CAS Number: 361441-97-6 . It has a molecular weight of 309.41 . The IUPAC name for this compound is (S)-2-((3S,5S,7S)-adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid .

Molecular Structure Analysis

The molecule consists of 27 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It contains a total of 51 bonds, including 24 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 4 six-membered rings, and 3 eight-membered rings .Physical And Chemical Properties Analysis

This compound has a storage temperature recommendation of 0-8°C .科学研究应用

Protection of Amines

N-BOC-L-ADAMANTYLGLYCINE: is used for the protection of amines, particularly in the synthesis of complex organic molecules. The Boc group is favored due to its stability under various conditions and its straightforward removal when no longer needed .

Synthesis of Peptides

In peptide synthesis, N-BOC-L-ADAMANTYLGLYCINE serves as a protective group for amino acids. This is crucial for preventing unwanted reactions that could lead to impurities or damage to the peptide chain .

Chemoselective Protection

The compound is employed for the chemoselective protection of amines, amino acids, and peptides. This allows for selective reactions to occur on other functional groups without affecting the protected amine group .

Green Chemistry Applications

N-BOC-L-ADAMANTYLGLYCINE: is part of a green chemistry approach, where it’s used under ultrasound irradiation for the protection of amines. This method is environmentally friendly and avoids the use of harsh conditions or toxic reagents .

Catalyst-Free Conditions

The compound can be used under catalyst-free conditions, which simplifies the process and reduces the cost associated with the synthesis of protected amines and peptides .

Stability in Synthesis

Due to the extreme stability of the Boc group, N-BOC-L-ADAMANTYLGLYCINE is used in synthetic chemistry where stable protective groups are required to withstand various chemical transformations .

Solid-Phase Peptide Synthesis

It is also useful in solid-phase peptide synthesis (SPPS), where the Boc group protects the amino acids on the solid support during the stepwise construction of the peptide chain .

Medicinal Chemistry

In medicinal chemistry, N-BOC-L-ADAMANTYLGLYCINE is used to protect amine groups in drug molecules during the synthesis process, ensuring the integrity of the active pharmaceutical ingredient .

安全和危害

作用机制

Target of Action

N-BOC-L-ADAMANTYLGLYCINE, also known as (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid, primarily targets Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .

Mode of Action

N-BOC-L-ADAMANTYLGLYCINE acts as a DPP-IV inhibitor . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by N-BOC-L-ADAMANTYLGLYCINE is the incretin pathway . Incretin hormones, such as GLP-1, are released by the intestines in response to food intake and stimulate insulin secretion . By inhibiting DPP-IV and preventing the breakdown of incretins, N-BOC-L-ADAMANTYLGLYCINE enhances the effects of this pathway, leading to improved blood glucose control .

Result of Action

The primary result of N-BOC-L-ADAMANTYLGLYCINE’s action is the reduction of blood glucose levels . By inhibiting DPP-IV and enhancing the effects of incretin hormones, it promotes insulin secretion and inhibits glucagon release . This leads to decreased blood glucose levels, making it a potential treatment for type 2 diabetes .

属性

IUPAC Name |

(2S)-2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12?,13-,17?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUATQZYDYSZPV-CQCMJFKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471504 |

Source

|

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid | |

CAS RN |

361441-97-6 |

Source

|

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)